Methyl alpha-L-Lyxopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-L-Lyxopyranoside: is a chemical compound with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol It is a methyl glycoside derived from L-lyxose, a rare sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl alpha-L-Lyxopyranoside can be synthesized through the glycosylation of L-lyxose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods: The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha-L-Lyxopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of deoxy sugars.
Substitution: Formation of various glycosyl derivatives.
Scientific Research Applications
Methyl alpha-L-Lyxopyranoside has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in glycosylation processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl alpha-L-Lyxopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways .
Comparison with Similar Compounds
- Methyl beta-D-xylopyranoside
- Methyl alpha-D-mannoside
- Methyl 3-O-benzoyl-2-O-methyl-D-xylopyranoside
Comparison: Methyl alpha-L-Lyxopyranoside is unique due to its specific stereochemistry and the presence of the L-lyxose moiety. This distinguishes it from other methyl glycosides, which may have different stereochemical configurations or sugar components. The unique structure of this compound can lead to distinct chemical reactivity and biological interactions compared to its analogs .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m0/s1 |
InChI Key |
ZBDGHWFPLXXWRD-SLPGGIOYSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.